molecular formula C20H23NO4S B2594569 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1706087-92-4

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2594569
CAS No.: 1706087-92-4
M. Wt: 373.47
InChI Key: LVLFJCXIIPTLGF-UHFFFAOYSA-N
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Description

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

Compounds similar to "4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" are synthesized through reactions with benzylidenemalononitriles, showcasing their utility in creating complex heterocyclic compounds. These reactions afford 4H-pyrano[3,2-c]pyridines, which have various applications in medicinal chemistry and drug discovery due to their bioactive properties (R. Mekheimer et al., 1997).

Anticancer Activity

New Anti-tumor Agents

Related compounds exhibit promising anti-tumor activity against human breast, CNS, and colon cancer cell lines, demonstrating the potential of such molecules in cancer research. The activity was observed at low concentrations, highlighting their effectiveness and potential for further development as therapeutic agents (L. Jurd, 1996).

Antimicrobial Activity

Antimicrobial and Docking Studies

Compounds with a similar structural framework have shown favorable antimicrobial activities, comparable to reference agents, against a range of bacterial and fungal strains. These findings underscore the potential of such compounds in the development of new antimicrobial agents. Additionally, molecular docking studies provide insights into their mechanism of action, offering a pathway for rational drug design (R. M. Okasha et al., 2022).

Drug Metabolite Exposure Estimation

Circulating Drug Metabolite Exposure

Research on related compounds includes studies on their metabolism and the estimation of circulating drug metabolite exposure in humans. This research is crucial for understanding the pharmacokinetics and dynamics of drug compounds, aiding in the development of safer and more effective medications (R. Obach et al., 2018).

Future Directions

: Srinivasarao, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12491-12504. Link

: Xu, Y., Li, Y., Wang, Y., et al. (2013). Synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide–alkyne cycloaddition (CuAAC) and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. Link

: Kondapalli Venkata Gowri Chandra Sekhar, et al. (2013). Design and Straightforward Synthesis of Novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,

Properties

IUPAC Name

4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15-11-18(12-20(23)24-15)25-17-7-9-21(10-8-17)19(22)14-26-13-16-5-3-2-4-6-16/h2-6,11-12,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFJCXIIPTLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.